![molecular formula C18H11Cl2N3S B2819422 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 955964-21-3](/img/structure/B2819422.png)
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a dichlorophenyl group and a phenyl group. It also contains a thiazole ring, another type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and thiazole) would contribute to the stability of the molecule. The dichlorophenyl group could potentially participate in various chemical reactions due to the presence of the electronegative chlorine atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The dichlorophenyl group could potentially undergo substitution reactions, while the pyrazole and thiazole rings might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Corrosion Inhibition
Research has demonstrated that certain thiazole derivatives are effective as corrosion inhibitors. For example, a study by Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, including thiazole compounds, for inhibiting corrosion in mild steel in acidic medium. The derivatives exhibited high corrosion inhibition efficiency, acting as mixed-type inhibitors and demonstrating effectiveness through potentiodynamic polarization and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown potential in antimicrobial and antifungal activities. For instance, B'Bhatt and Sharma (2017) synthesized pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives that displayed significant in vitro antibacterial and antifungal activities against various strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Pharmacological Applications
The pharmacological potential of thiazole derivatives incorporating the pyrazole moiety is noteworthy. Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety that demonstrated promising anticancer activity, particularly against breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Spectroscopic Analysis and Quantum Chemical Calculations
Thiazole derivatives have been the subject of extensive spectroscopic analysis and quantum chemical calculations to understand their structural and electronic properties. Viji et al. (2020) conducted a detailed study on a thiazole derivative, assessing its molecular structure, spectroscopic data, and biological effects through molecular docking (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies are an integral part of evaluating the biological activities of thiazole compounds. Venil et al. (2021) conducted FT-IR and FT-Raman investigation, along with quantum chemical analysis and molecular docking studies, on a thiazole derivative to explore its pharmacological importance (Venil et al., 2021).
将来の方向性
特性
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-13-6-7-14(15(20)10-13)17-8-9-21-23(17)18-22-16(11-24-18)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDCWCNKWUERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
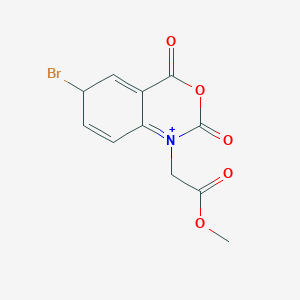
![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)

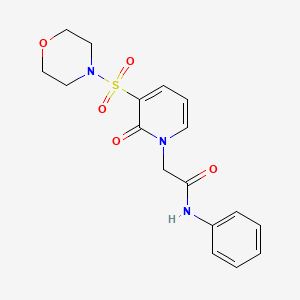
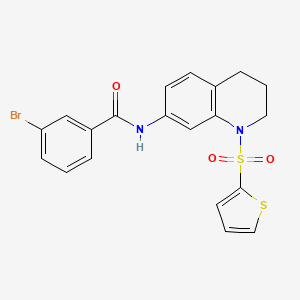
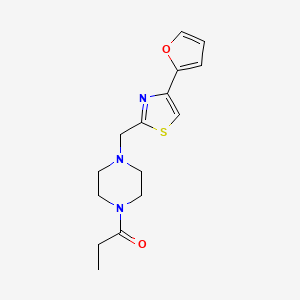
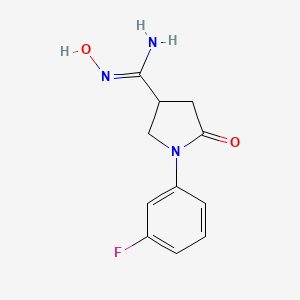
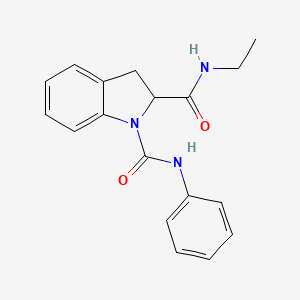
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
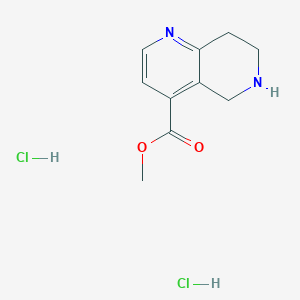
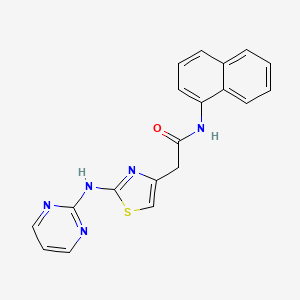
![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)
